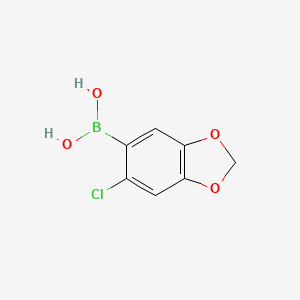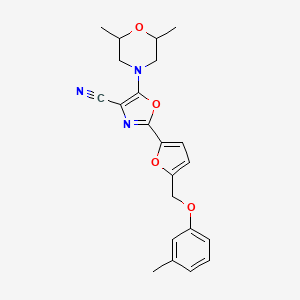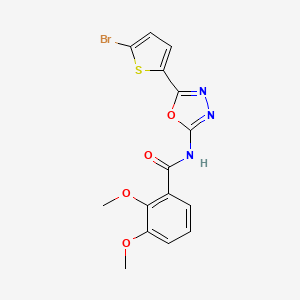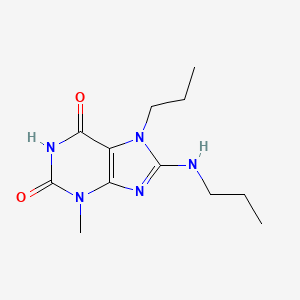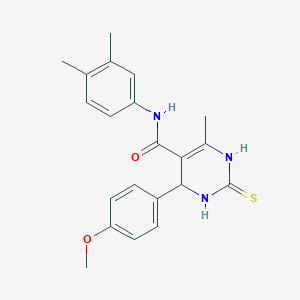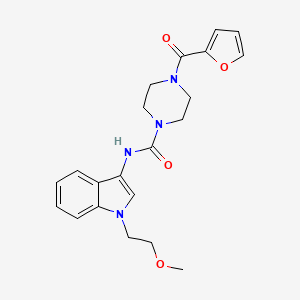
4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and SAR of Furan-2-Carboxamide Derivatives
- Research has shown the synthesis and evaluation of 5-aryl-furan-2-carboxamide derivatives for their potential as urotensin-II receptor antagonists. These compounds, including the 4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide, were investigated for their systematic SAR (structure-activity relationship). This research aims to identify potent antagonists with high metabolic stability, low toxicity, and acceptable pharmacokinetic profiles (Lim et al., 2019).
Antimicrobial Activities of Azole Derivatives
- Some studies have explored the antimicrobial activities of azole derivatives, including compounds derived from furan-2-carbohydrazide. These studies aim to identify compounds with significant activity against various microorganisms (Başoğlu et al., 2013).
PET Dopamine D3 Receptor Radioligands
- Carbon-11-labeled carboxamide derivatives have been synthesized for potential use as PET radioligands for imaging dopamine D3 receptors. These studies contribute to the development of diagnostic tools in neurology and psychiatry (Gao et al., 2008).
Design and Pharmacological Evaluation of Novel Derivatives
- There has been significant research into the design and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These studies focus on antidepressant and antianxiety activities in preclinical models (Kumar et al., 2017).
Antibacterial Activity of Terazosin Derivatives
- Research has also been conducted on the antibacterial activity of Terazosin hydrochloride and its derivatives, including 1, 4-bis-(furan-2-yl-carbonl) piperazine. These studies contribute to the development of new antibacterial agents (Kumar et al., 2021).
HIV-1 Reverse Transcriptase Inhibitors
- Studies have been done on bis(heteroaryl)piperazines as novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research aids in the discovery of new antiviral drugs (Romero et al., 1994).
Synthesis and Evaluation of Cancer-Related Derivatives
- Investigations into the synthesis and evaluation of piperazine-2,6-dione and related derivatives for their anticancer activity have been conducted. These compounds are screened for effectiveness against various cancer cell lines (Kumar et al., 2013).
Analgesic Activity of Piperazine-1-Carboxamide
- The analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide and its analogs has been studied. This research contributes to the understanding of pain management and the development of new analgesics (Nie et al., 2020).
PET Imaging of Colony-Stimulating Factor 1 Receptor
- A study on the synthesis and evaluation of a fluorine-18-labeled ligand for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, has been conducted (Lee et al., 2022).
Eigenschaften
IUPAC Name |
4-(furan-2-carbonyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-28-14-12-25-15-17(16-5-2-3-6-18(16)25)22-21(27)24-10-8-23(9-11-24)20(26)19-7-4-13-29-19/h2-7,13,15H,8-12,14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMNIQQEZRSZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)
![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)
